molecular formula C14H24N2O7 B8112460 rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate

rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate

Cat. No.: B8112460
M. Wt: 332.35 g/mol
InChI Key: DUUPWJLJMRKGSA-IYPAPVHQSA-N
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Description

rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate is a bicyclic heterocyclic compound featuring a pyrido-oxazine core fused with a tert-butyl carboxylate group and an oxalate counterion. This compound serves as a chiral intermediate in pharmaceutical synthesis, leveraging its rigid bicyclic structure to enforce stereochemical control in target molecules. The oxalate salt form enhances solubility in polar solvents, a critical factor in its utility as a synthetic building block.

Properties

IUPAC Name

tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14;3-1(4)2(5)6/h9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUPWJLJMRKGSA-IYPAPVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Pyrido-Oxazine Core Formation

The bicyclic system is typically constructed via intramolecular cyclization of linear precursors. Two dominant approaches emerge from patent literature:

Amino Alcohol Cyclization

Amino alcohols such as 3-aminopyridin-4-ol undergo acid-catalyzed cyclization with aldehydes or ketones. For example:

  • Reaction : 3-Aminopyridin-4-ol + tert-butyl glyoxylate → Intermediate imine.

  • Cyclization : HCl-mediated ring closure at 80°C for 12 hr yields the pyrido-oxazine skeleton.

  • Yield : 68–72% after column chromatography (SiO2, EtOAc/hexane).

Key Parameters :

  • Temperature: 70–90°C

  • Acid catalyst: HCl, H2SO4, or p-TsOH

  • Solvent: Ethanol or THF

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) enables olefin metathesis to form the oxazine ring:

  • Diene precursor : N-allyl-pyridine derivative with tert-butyl carbamate.

  • Conditions : 5 mol% catalyst, CH2Cl2, reflux, 24 hr.

  • Yield : 55–60% after HPLC purification.

Stereochemical Control

Achieving the (4aS,8aS) configuration involves chiral auxiliaries or asymmetric catalysis:

Chiral Pool Synthesis

Starting from L-proline derivatives:

  • Step 1 : L-Proline → N-Boc-protected pyrrolidine.

  • Step 2 : Oxidative ring expansion with NaIO4/RuCl3 to form oxazine.

  • Diastereomeric excess : >98% via chiral HPLC.

Asymmetric Hydrogenation

Rhodium catalysts with DuPhos ligands hydrogenate ketone intermediates:

  • Substrate : 4-Keto-pyrido-oxazine precursor.

  • Conditions : 50 psi H2, MeOH, 25°C, 6 hr.

  • Enantiomeric excess : 92–95%.

Carboxylation and tert-Butyl Protection

Introducing the tert-butyl carbamate group precedes oxalate salt formation:

  • Carbamate Formation :

    • Reagents : Boc2O (di-tert-butyl dicarbonate), DMAP catalyst.

    • Solvent : THF, 0°C → RT, 4 hr.

    • Conversion : >95% by NMR.

  • Crystallization :

    • Solvent system : Ethyl acetate/n-hexane (1:3).

    • Purity : 99.5% by LC-MS.

Oxalate Salt Formation

The free base is treated with oxalic acid to improve physicochemical properties:

  • Procedure :

    • Dissolve free base (1 eq) in acetone.

    • Add oxalic acid (1.05 eq) in EtOH dropwise.

    • Stir at 0°C for 2 hr, filter, wash with cold ether.

  • Characterization :

    • Melting point : 182–184°C (DSC).

    • XRD : Monoclinic crystal system, P21 space group.

Optimization Data

Comparative analysis of synthesis routes:

MethodYield (%)Purity (%)StereoselectivityScalability
Amino Alcohol Cyclization6899.185:15 drPilot-scale
RCM5598.592:8 drLab-scale
Chiral Pool7599.8>98:2 drIndustrial

Key Findings :

  • Chiral pool synthesis offers superior stereocontrol but requires expensive starting materials.

  • RCM is limited by catalyst cost and moderate yields.

Industrial-Scale Challenges

  • Oxidative Degradation : The oxalate salt is prone to decomposition at >40°C, necessitating cold-chain storage.

  • Byproduct Formation : Overprotection at the carbamate stage generates tert-butyl carbonates (3–5% impurity).

  • Regulatory Compliance : Residual ruthenium from RCM must be <10 ppm per ICH Q3D guidelines.

Emerging Methodologies

  • Biocatalytic Desymmetrization :

    • Lipases (e.g., CAL-B) resolve racemic intermediates with 99% ee.

  • Flow Chemistry :

    • Continuous hydrogenation reduces reaction time from 6 hr to 20 min .

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Introduction to rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate

This compound is a complex organic compound belonging to the oxazine class. Its unique bicyclic structure integrates a pyridine-like ring with an oxazine moiety, contributing to its potential applications in various fields such as medicinal chemistry and materials science. The compound's molecular formula is C12H22N2O3C_{12}H_{22}N_{2}O_{3} with a molecular weight of approximately 242.32 g/mol.

Key Reactions

The chemical reactivity of rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate can be summarized as follows:

  • Esterification : The formation of esters through reactions with alcohols.
  • Nucleophilic substitutions : Reactions involving nucleophiles attacking electrophilic centers in the compound.

Preliminary studies suggest that rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate exhibits various biological activities:

  • Antibacterial and Antifungal Properties : Structural similarities with known bioactive compounds indicate potential efficacy against bacterial and fungal pathogens.
  • Neuroactive Properties : The oxazine ring is often associated with neuroactivity, making this compound a candidate for pharmacological studies aimed at treating neurological disorders.

Interaction Studies

Research indicates that this compound interacts with enzymes involved in metabolic pathways. Initial findings suggest a binding affinity with specific biological targets, warranting further investigation into its mechanism of action and specificity.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of rel-tert-butyl derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the oxazine ring could enhance antibacterial potency.

Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of oxazine derivatives indicated that rel-tert-butyl compounds could modulate neurotransmitter systems. In vitro assays demonstrated potential for influencing serotonin and dopamine receptors.

Mechanism of Action

The mechanism of action of rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues within Pyrido-Oxazine Derivatives

The target compound shares structural homology with pyrido-oxazine derivatives, differing primarily in hydrogenation levels and stereochemistry. For example:

Compound Name CAS Number Molecular Formula Molecular Weight Key Differences
(4aR,8aS)-rel-Hexahydro-2H-pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid tert-butyl ester 1246650-98-5 C₁₂H₂₂N₂O₃ 242.31 Hexahydro (less saturated) vs. octahydro; carboxylate at position 6 vs. 4
tert-Butyl (4aS,8aR)-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate 1821824-72-9 C₁₂H₂₂N₂O₃ (inferred) ~242.31 Stereochemistry inversion at C8a (8aR vs. 8aS) alters spatial orientation

Stereochemical differences at C8a (S vs. R) may influence chiral recognition in asymmetric synthesis .

Heterocyclic Variants with Modified Ring Systems

Compounds with alternative heterocyclic cores exhibit distinct physicochemical profiles:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features
(4aR,7aS)-rel-Octahydro-cyclopentapyrazine-1-carboxylic acid tert-butyl ester 2305079-60-9 C₁₂H₂₂N₂O₂ 226.32 Cyclopentapyrazine core (two nitrogens) vs. pyrido-oxazine (one nitrogen, one oxygen)
tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate 694439-03-7 C₁₁H₁₉NO₄ 229.27 Dioxino-pyrrole system with reduced nitrogen content

The cyclopentapyrazine derivative (CAS: 2305079-60-9) lacks the oxygen atom present in pyrido-oxazines, reducing polarity and molecular weight. Such differences may lower aqueous solubility compared to the target compound .

Impact of Stereochemistry on Physicochemical Properties

Stereochemical variations significantly influence functional behavior. For instance:

  • The 8aS configuration in the target compound vs. 8aR in CAS 1821824-72-9 creates enantiomeric pairs. These could exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
  • In , stereospecific synthesis of (+)-G highlights the role of chiral centers in dictating MS fragmentation patterns (e.g., FAB MS m/z: 315), a technique applicable to verifying the target compound’s stereopurity .

Research Findings and Functional Implications

  • Solubility and Stability : The oxalate salt form of the target compound likely improves water solubility compared to free bases like CAS 1246650-98-5, facilitating its use in aqueous reaction conditions .
  • Synthetic Utility : Pyrido-oxazine derivatives are prized for their ability to template stereoselective reactions, as seen in the synthesis of complex alkaloids and pharmaceuticals .

Biological Activity

rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate is a complex organic compound belonging to the oxazine class of heterocycles. Its unique bicyclic structure integrates a pyridine-like ring with an oxazine moiety, which is significant for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 2206606-11-1

The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability in biological systems. The functional groups present, particularly the carboxylate and oxazine functionalities, contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties . Structural similarities with known bioactive compounds suggest that it may interact with microbial targets effectively.

Neuroactive Properties

The oxazine ring is often associated with neuroactive properties. Compounds with similar structures have shown potential as neuroprotective agents or in treating neurodegenerative diseases. Further pharmacological studies are necessary to elucidate the specific neuroactive mechanisms of this compound.

Interaction Studies

Initial findings suggest that this compound interacts with enzymes involved in metabolic pathways. Understanding these interactions is crucial for determining its therapeutic potential.

Comparative Analysis of Similar Compounds

The following table highlights compounds with structural similarities to this compound and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl 3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carboxylateContains a pyrazine ringAntibacterial
tert-butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylateSimilar bicyclic structureAntifungal
6-(Fluoromethyl)quinoxalinone derivativesContains a quinoxaline moietyNeuroactive

This comparison illustrates how variations in structure can influence biological activity and chemical properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various oxazine derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics.
  • Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells. The mechanism was attributed to its ability to modulate oxidative stress markers and enhance cell viability.
  • Binding Affinity Studies : Research focusing on binding affinities revealed that this compound interacts with specific enzymes linked to metabolic pathways. These interactions may provide insights into its therapeutic applications in metabolic disorders.

Q & A

Q. How do environmental factors (pH, ionic strength) influence its reactivity in aqueous systems?

  • Methodological Answer :
  • Conduct pH-rate profiling to identify hydrolysis-sensitive regions (e.g., oxalate counterion).
  • Use ionic liquid matrices to stabilize the compound in polar solvents.
  • Monitor reactivity via in-situ Raman spectroscopy under varying ionic strengths .

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